Product packaging for Domperidone-d4(Cat. No.:)

Domperidone-d4

Cat. No.: B1162693
M. Wt: 429.94
Attention: For research use only. Not for human or veterinary use.
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Description

Domperidone-d4 (CAS Number: 2121525-08-2) is a deuterated analog of domperidone, a selective peripheral dopamine D2 and D3 receptor antagonist . This stable isotopically labeled compound, with a molecular formula of C22H20D4ClN5O2 and a molecular weight of 429.9 g/mol, is supplied as a high-purity analytical standard . It is specifically designed for use in quantitative mass spectrometry-based analyses, serving as a critical internal standard to ensure accuracy and reliability in the measurement of domperidone levels during method development, method validation (AMV), and Quality Control (QC) applications . This application is essential in pharmaceutical research, particularly in supporting Abbreviated New Drug Applications (ANDA) and during commercial production of domperidone . The parent compound, domperidone, acts as a prokinetic and antiemetic agent by blocking dopamine receptors in the chemoreceptor trigger zone and enhancing gastrointestinal motility . Unlike some other agents, it has minimal penetration of the blood-brain barrier, which provides a distinct pharmacological profile . This compound enables precise study of the pharmacokinetics, metabolism, and bioavailability of domperidone in research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₂H₂₀D₄ClN₅O₂

Molecular Weight

429.94

Synonyms

5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d4;  Euciton-d4;  Evoxin-d4;  Gastronorm-d4;  KW 5338-d4;  Mod-d4;  Motilium-d4;  NSC 299589-d4;  Nauzelin-d4;  Nauzelin Ds-d4;  Peridon-d4;  Perid

Origin of Product

United States

Synthetic Methodologies for Deuterated Domperidone Analogs

Deuteration Strategies for Domperidone (B1670879) Synthesis

The preparation of deuterated domperidone can be achieved through various synthetic routes, often adapting established methods for the non-deuterated parent compound. google.com The core principle involves the coupling of two primary intermediates: a benzimidazolone moiety and a piperidine (B6355638) derivative, one or both of which are deuterated at specific positions. nih.govresearchgate.net

Site-Specific Deuterium (B1214612) Incorporation Approaches

Site-specific deuteration is crucial for maximizing the desired metabolic stabilization. In the case of Domperidone-d4, the deuterium atoms are typically incorporated into the unsubstituted aromatic ring of the benzimidazolone portion of the molecule. google.com This is a key site for metabolism, and the presence of deuterium can decrease the rate at which hydroxylated metabolites are formed. google.com

Another approach involves the deuteration of the propyl linker connecting the two main heterocyclic systems. googleapis.com While Domperidone-d6, with a fully deuterated propyl group, is an option, this compound with aromatic deuteration is often preferred. google.com The selection of deuteration sites is guided by an understanding of the drug's metabolic pathways.

The synthesis can start with commercially available deuterated precursors. google.comgoogleapis.com For example, a 1,2-diaminobenzene with 0-4 deuterium atoms on the aromatic ring can be used as a starting material. google.com The use of deuterated reagents like D2O, methanol-d, or acetic acid-d can facilitate H-D exchange reactions, although this method may be less precise for site-specific incorporation and can lead to back-exchange with water. arkat-usa.org

Chemical Reaction Pathways for Deuterated Precursors

Several synthetic schemes have been developed for producing deuterated domperidone. One general method involves:

Reacting a deuterated 1,2-diaminobenzene with a carbonyl source like tetraethyl orthocarbonate to form a deuterated benzimidazolone. google.com

This intermediate is then reacted with a bifunctional propyl derivative, which may or may not be deuterated, to introduce the linker. google.comgoogleapis.com

Finally, the resulting compound is coupled with 5-chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-one to yield the final deuterated domperidone product. google.com

A schematic representation of a synthetic route is shown below:

Scheme 1: General Synthesis of Deuterated Domperidone

StepReactantsReagents/ConditionsProduct
1Deuterated 1,2-diaminobenzene, Tetraethyl orthocarbonateHeatDeuterated benzimidazolone
2Deuterated benzimidazolone, Br(CR2)3Cl (R=H or D)Base (e.g., NaH)Deuterated N-propylbenzimidazolone intermediate
3Deuterated N-propylbenzimidazolone intermediate, 5-chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-oneBase (e.g., Na2CO3), Solvent (e.g., MIBK)Deuterated Domperidone

This table illustrates a generalized pathway; specific conditions and reagents may vary.

An alternative and often higher-yield, three-step synthesis has also been described. google.com This method also relies on the use of a deuterated 4-aminopiperidine (B84694) derivative as a key starting material. google.com

Isotopic Purity and Enrichment Assessment Techniques

Ensuring the isotopic purity and the degree of deuterium enrichment is a critical aspect of producing deuterated compounds for research and potential therapeutic use. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the specific sites of deuteration within the molecule. ansto.gov.au Both ¹H NMR and ²H NMR can be used to confirm the positions of deuterium atoms and to calculate the deuteration level at these specific sites. ansto.gov.au

The desired level of deuterium enrichment is typically high. In many cases, the enrichment at the specified deuterium positions is no less than 98%, and can even be at least 99%. google.com

Development of Novel Synthetic Routes for this compound Production

Novel approaches may involve the use of advanced catalytic systems to facilitate selective C-H(D) functionalization. arkat-usa.org The design of synthetic pathways that are more amenable to large-scale production is also a key consideration. nih.gov

Bioanalytical Method Development and Validation Utilizing Domperidone D4

Role of Domperidone-d4 as a Stable Isotope Internal Standard (SIIS)

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. This compound serves as an ideal internal standard for domperidone (B1670879) analysis due to its structural and chemical similarity to the analyte.

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for precise quantification that relies on the use of a stable isotope-labeled version of the analyte as the internal standard. wikipedia.org The core principle involves adding a known quantity of the isotopically enriched standard (e.g., this compound) to a sample containing an unknown quantity of the natural, unlabeled analyte (domperidone). wikipedia.orgrsc.org

After the standard is added and thoroughly mixed with the sample, the two compounds are treated as a single entity throughout the entire analytical procedure, including extraction, purification, and derivatization. rsc.org The key to the method is that any sample loss or variation during these steps will affect both the analyte and the internal standard equally. up.ac.za The final measurement is performed using mass spectrometry, which can differentiate between the light (analyte) and heavy (standard) forms based on their mass-to-charge (m/z) ratio. fiveable.me By measuring the ratio of the signal from the analyte to that of the stable isotope-labeled standard, the original concentration of the analyte in the sample can be calculated with high accuracy and precision. wikipedia.org

The use of this compound as a Stable Isotope Internal Standard (SIIS) offers significant advantages, particularly when analyzing complex biological matrices such as plasma or urine. crimsonpublishers.com

Correction for Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. scioninstruments.com This can either suppress or enhance the analyte signal, leading to inaccurate quantification. Because this compound is chemically and physically almost identical to domperidone, it experiences the same matrix effects. musechem.comnih.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate results. crimsonpublishers.com

Compensation for Sample Preparation Variability: Steps in sample preparation, such as liquid-liquid extraction or solid-phase extraction, can have incomplete or variable recovery. scioninstruments.com Since this compound has nearly identical physicochemical properties to domperidone, it will be recovered with the same efficiency. nih.gov Therefore, the ratio of the two compounds remains constant regardless of recovery fluctuations, correcting for potential errors introduced during sample workup.

Co-elution with Analyte: In liquid chromatography, this compound typically co-elutes with unlabeled domperidone. foodriskmanagement.com This ensures that both compounds enter the mass spectrometer source at the same time, experiencing the identical ionization conditions and matrix effects at that specific point in the chromatogram. While some deuterium-labeled compounds can exhibit slight retention time shifts, the effect is usually minimal and manageable. nih.gov

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Advanced Quantitative Analytical Methodologies for Domperidone and its Metabolites in Research Samples

The quantification of domperidone in research samples is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. nih.govscinews.uz

LC-MS/MS methods are widely published for the determination of domperidone in human plasma. nih.govjocpr.comthieme-connect.comnih.gov These methods involve separating domperidone from other plasma components using liquid chromatography before it is detected by a tandem mass spectrometer. The use of this compound as an internal standard is integral to the validation and successful application of these assays in research settings. nih.gov

The goal of chromatographic optimization is to achieve a symmetrical peak shape for the analyte, separate it from endogenous interferences, and achieve a short analysis time. For domperidone, this is typically accomplished using reversed-phase chromatography.

Key parameters that are optimized include:

Stationary Phase (Column): C18 columns are most commonly used for domperidone analysis, providing good retention and separation based on hydrophobicity. nih.govjocpr.comnih.govingentaconnect.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution is used. jgtps.commdpi.com The aqueous phase is often acidified with formic acid or contains a buffer like ammonium (B1175870) formate (B1220265). jocpr.comjgtps.com This helps to protonate the domperidone molecule, leading to better peak shape and improved ionization efficiency in the mass spectrometer.

Elution Mode: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used. jocpr.comnih.gov Gradient elution is often employed to ensure that both the analyte and any of its more polar metabolites are eluted efficiently with good peak shapes within a reasonable run time. nih.gov

Table 1: Examples of Optimized Chromatographic Conditions for Domperidone Analysis

ParameterCondition 1Condition 2Condition 3
Column ACE C18 (50 x 4.6 mm, 3 µm) jocpr.comC18 reversed-phase column nih.govthieme-connect.comXterra MS C18 (2.1 x 150 mm, 5.0 µm) nih.gov
Mobile Phase 0.1% Formic acid in water : Acetonitrile (25:75, v/v) jocpr.comAcetonitrile : 0.3% Glacial acetic acid (40:60, v/v) nih.govthieme-connect.comGradient of 0.1% Formic acid and Acetonitrile nih.gov
Flow Rate 0.50 mL/min jocpr.comNot specified0.30 mL/min nih.gov
Run Time 2.0 min jocpr.comNot specified4.0 min nih.gov

Tandem mass spectrometry detection, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. jocpr.com Optimization involves selecting a specific precursor ion for the analyte and a characteristic product ion that is formed after fragmentation.

For domperidone, which has a monoisotopic mass of 425.16 g/mol , the protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole (Q1) of the mass spectrometer. This precursor ion has a mass-to-charge ratio (m/z) of approximately 426.2. This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). The transition from the precursor ion to the product ion is highly specific to the analyte's structure.

For this compound, the precursor ion will have an m/z value that is 4 units higher than that of unlabeled domperidone, resulting in an [M+H]⁺ of approximately 430.2. The product ion may or may not shift, depending on whether the deuterium (B1214612) atoms are located on the part of the molecule that is fragmented off. This mass difference allows the mass spectrometer to detect both the analyte and the internal standard simultaneously and without interference.

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Domperidone 426.2175.1 jocpr.com, nih.gov, thieme-connect.com, epa.gov, nih.gov
This compound ~430.2~175.1 or ~179.1Inferred from principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Investigation of Ionization Efficiency and Matrix Effects in Diverse Matrices

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the sample matrix consists of all components other than the analyte of interest. longdom.org These components, such as proteins, lipids, and salts found in plasma, can interfere with the ionization process of the target analyte, leading to what is known as matrix effects. longdom.org This phenomenon can manifest as ion suppression, where the analyte's signal is reduced, or less commonly, ion enhancement. longdom.org

Matrix effects occur when co-eluting compounds from the sample compete with the analyte for the available charge during the electrospray ionization (ESI) process, thereby affecting the accuracy and reproducibility of the quantitative analysis. longdom.org The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to compensate for these variations. Because this compound is chemically identical to domperidone but has a different mass, it co-elutes and experiences nearly identical ionization suppression or enhancement as the unlabeled analyte. rsc.org By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be effectively normalized.

Studies have been conducted to quantify the extent of matrix effects. In one such study, the matrix effect for domperidone was evaluated by comparing the peak areas of the analyte spiked into extracted blank plasma with those of standard solutions. The results showed a mean matrix effect of 97.46% at a concentration of 0.5 ng/mL and 101.38% at 10 ng/mL, indicating minimal ion suppression or enhancement under the tested conditions. scinews.uz The evaluation of matrix effects is a crucial step in method validation to ensure that the sample matrix does not compromise the integrity of the results. scinews.uz Effective sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are also employed to remove a significant portion of interfering matrix components before analysis. scinews.uzchromatographyonline.com

Table 1: Evaluation of Matrix Effect and Extraction Recovery for Domperidone Data sourced from a study determining domperidone in human plasma. scinews.uz

Nominal Conc. (ng/mL) Matrix Effect (Mean ± SD, %) Matrix Effect (RSD, %) Extraction Recovery (Mean ± SD, %) Extraction Recovery (RSD, %)
0.5 97.46 ± 2.12 2.17 90.14 ± 3.54 3.92
10 101.38 ± 0.78 0.76 85.16 ± 11.61 13.63

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating domperidone from endogenous components in biological samples. thepharmajournal.com When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective analytical method. jocpr.comnih.gov This combination, known as LC-MS/MS, is frequently used for pharmacokinetic studies. researchgate.net

In a typical LC-MS/MS method for domperidone, chromatographic separation is achieved on a reverse-phase column, such as a C18 column. rsc.orgjocpr.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer (e.g., ammonium formate or formic acid in water), run under either isocratic or gradient elution conditions. rsc.orgjocpr.comnih.gov

The detection modality, tandem mass spectrometry, operates in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. scinews.uzjocpr.com In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For domperidone, a common precursor → product ion transition is m/z 426.2 → 175.1. scinews.uzjocpr.com When this compound is used as the internal standard, its corresponding transition (e.g., m/z 477.5 → 424.3 for a similar deuterated standard) is monitored simultaneously. rsc.org This highly specific detection minimizes interference and allows for accurate quantification even at very low concentrations. scinews.uz

Table 2: Example of LC-MS/MS Parameters for Domperidone Analysis

Parameter Condition
Chromatography
Column Xterra MS C18 (2.1 x 150 mm, 5.0 µm) nih.gov
Mobile Phase Gradient of 0.1% formic acid and acetonitrile nih.gov
Flow Rate 0.30 mL/min nih.gov
Total Run Time 4.0 min nih.gov
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI) scinews.uz
Detection Mode Multiple Reaction Monitoring (MRM) scinews.uzjocpr.com
Domperidone Transition m/z 426.2 → 175.1 scinews.uzjocpr.com
Internal Standard Transition m/z 422 → 198 (for mosapride (B1662829) IS) nih.gov

Rigorous Method Validation Parameters and Adherence to Research Guidelines

The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. researchgate.net This process is conducted in accordance with established research guidelines, such as those issued by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). nih.govglobalresearchonline.neteuropa.eu The validation process characterizes the method's performance through a series of specific parameters, demonstrating that it is accurate, precise, and specific for the quantification of the analyte. nih.gov

Specificity and Selectivity Profiling for Analytical Discrimination

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. globalresearchonline.neteuropa.eu In the context of bioanalysis, this means the method must be free from interference from endogenous matrix components, metabolites, or other co-administered drugs. rsc.org

Selectivity is demonstrated by analyzing multiple blank matrix samples (e.g., plasma from different sources) to confirm that no interfering peaks are present at the retention times of the analyte and the internal standard. rsc.orgresearchgate.net The high selectivity of LC-MS/MS methods is achieved through the unique MRM transitions for both domperidone and its internal standard, this compound, ensuring that only these specific compounds are detected. scinews.uzjocpr.com Chromatograms from blank plasma are compared with those from spiked plasma at the lower limit of quantification (LLOQ) to prove the absence of interference. researchgate.net

Linearity and Calibration Curve Construct Validation

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. globalresearchonline.net A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. scholarsresearchlibrary.com The curve is typically fitted using a linear regression model.

For domperidone, bioanalytical methods have demonstrated linearity across various concentration ranges, such as 0.101 to 30.300 ng/mL, 0.2 to 60.0 ng/mL, and 15 to 200 ng/mL. jocpr.comnih.govdoaj.org The quality of the fit is assessed by the correlation coefficient (r or r²), which should ideally be close to 0.99 or better. nih.govijpsonline.com

Table 3: Reported Linearity Ranges for Domperidone Assays

Linearity Range (ng/mL) Correlation Coefficient (r²) Detection Method Reference
0.2 - 60.0 ≥ 0.999 LC-MS/MS nih.gov
0.101 - 30.300 0.9983 LC-MS/MS jocpr.com
5 - 30 (µg/mL) 0.998 RP-HPLC globalresearchonline.net
15 - 200 0.998 RP-HPLC-UV doaj.org
2 - 21 (µg/mL) 0.993 RP-HPLC thepharmajournal.com

Precision and Accuracy Characterization in Research Settings

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.net Accuracy refers to the closeness of the mean test result to the true value, expressed as the percent relative error (%RE). researchgate.net

Both parameters are evaluated at multiple concentration levels, typically low, medium, and high-quality control (QC) samples, within a single analytical run (intra-day) and across different days (inter-day). scinews.uznih.gov For bioanalytical methods, regulatory guidelines generally require the precision (%CV) to be within 15% (20% at the LLOQ) and the accuracy (%RE) to be within ±15% (±20% at the LLOQ) of the nominal value. scinews.uz Studies on domperidone have consistently reported intra- and inter-assay precision and accuracy values well within these acceptance limits. nih.govdoaj.org

Table 4: Summary of Precision and Accuracy Data for Domperidone Quantification Data compiled from a method validation study using LC-MS/MS. nih.gov

Quality Control Sample Intra-assay Precision (%RSD) Inter-assay Precision (%RSD) Overall Accuracy (%RE)
Low (0.4 ng/mL) 6.26 7.45 < 6.92
Medium (15 ng/mL) 4.43 5.25 < 6.92
High (50 ng/mL) 4.88 5.86 < 6.92

Determination of Analytical Sensitivity (Limit of Detection and Quantification)

Analytical sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise but not necessarily quantified with acceptable accuracy and precision. scholarsresearchlibrary.comresearchgate.net The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. scholarsresearchlibrary.comresearchgate.net

For domperidone, the reported sensitivity varies depending on the analytical technique. Highly sensitive LC-MS/MS methods can achieve an LLOQ as low as 0.101 ng/mL or 0.2 ng/mL in human plasma. scinews.uzjocpr.comnih.gov HPLC methods with UV detection are generally less sensitive, with reported LOQ values in the range of 0.09 to 1.56 µg/mL. thepharmajournal.comjchr.org The LLOQ is a critical parameter for pharmacokinetic studies, as it determines the ability to accurately measure drug concentrations during the terminal elimination phase.

Table 5: Reported LOD and LOQ Values for Domperidone

Method Matrix LOD LOQ/LLOQ Reference
LC-MS/MS Human Plasma 0.05 ng/mL 0.2 ng/mL scinews.uz
LC-MS/MS Human Plasma - 0.101 ng/mL jocpr.com
LC-MS/MS Human Plasma - 0.2 ng/mL nih.gov
RP-HPLC-UV Rat Plasma 1.70 ng/mL 5.16 ng/mL mdpi.com
RP-HPLC Tablet Dosage Form 0.341 µg/ml 1.023 µg/ml researchgate.net
RP-HPLC Tablet Dosage Form 0.02 µg/mL 0.09 µg/mL thepharmajournal.com
RP-HPLC Tablet Dosage Form 0.36 µg/mL 1.56 µg/mL jchr.org

Stability Evaluation of this compound and Analytes in Research Samples

The stability of analytes in a biological matrix is a critical parameter in bioanalytical method validation. pnrjournal.com It ensures that the concentration of the analyte at the time of analysis reflects the concentration at the time of sample collection. Stability evaluations are conducted to determine the acceptable storage and handling conditions for the samples. pnrjournal.com These evaluations typically involve exposing the analyte in the biological matrix to various conditions that might be encountered during the sample's lifecycle, from collection to analysis. impactfactor.org For methods employing a deuterated internal standard like this compound, the stability of both the analyte and the internal standard must be thoroughly assessed. pnrjournal.comnih.gov

Key stability parameters evaluated include:

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated cycles of freezing and thawing. impactfactor.org Research has shown that Domperidone in plasma is stable through at least three freeze-thaw cycles. researchgate.netacademicjournals.org In one study, the final mean recovery of Domperidone after three freeze-thaw cycles was 87.60%, with a coefficient of variation (CV) of 4.26%. academicjournals.org Another study extended this to five freeze-thaw cycles and confirmed the stability of Domperidone under these conditions. jocpr.com

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples might be left on a laboratory bench before processing. impactfactor.org Studies have demonstrated that Domperidone is stable in plasma at room temperature for at least 6 hours. jocpr.com

Long-Term Stability: This determines the stability of the analyte when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. impactfactor.org Domperidone has been found to be stable in plasma for at least 14 days when stored at -80°C. jocpr.com Other studies have confirmed long-term stability at -70°C. rsc.org

Stock Solution Stability: The stability of the stock solutions of both the analyte and the internal standard (this compound) is crucial. These solutions are typically stored at refrigerated or frozen conditions. pnrjournal.com Stability is assessed by comparing the response of the stored stock solution to that of a freshly prepared solution. pnrjournal.com Studies have shown that stock solutions of Domperidone and its deuterated internal standard are stable for extended periods when stored appropriately. rsc.orgiscientific.org

Post-Preparative (Autosampler) Stability: This assesses the stability of the processed samples (extracts) while they are in the autosampler waiting for injection into the analytical instrument. akjournals.com Research indicates that processed samples of Domperidone are stable under typical autosampler conditions. akjournals.com

Table 1: Stability of Domperidone in Human Plasma

Stability ParameterConditionsResultReference
Freeze-Thaw StabilityThree cycles at -20°C and -80°CStable researchgate.net
Freeze-Thaw StabilityThree cyclesMean recovery of 87.60% (CV 4.26%) academicjournals.org
Freeze-Thaw StabilityFive cyclesStable jocpr.com
Short-Term (Bench-Top) StabilityRoom temperature for 6 hoursStable jocpr.com
Long-Term Stability14 days at -80°CStable jocpr.com
Post-Preparative (Autosampler) Stability24 hours at 10°CStable akjournals.com

Robustness and Ruggedness Assessment of Analytical Protocols

The robustness and ruggedness of an analytical method are measures of its reliability and reproducibility under various conditions. amazonaws.comyoutube.com

Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in method parameters. amazonaws.comelementlabsolutions.com These parameters can include the pH of the mobile phase, flow rate, column temperature, and mobile phase composition. amazonaws.comwjpmr.com The goal is to identify which parameters are critical to the method's performance and need to be carefully controlled. europa.eu For instance, a study on Domperidone analysis varied the flow rate by ±0.2 mL/min and the mobile phase composition to assess the method's robustness. wjpmr.com

Ruggedness , also referred to as intermediate precision, assesses the reproducibility of the results when the method is performed under different conditions, such as by different analysts, on different instruments, or in different laboratories. amazonaws.comyoutube.comamericanpharmaceuticalreview.com This provides an indication of the method's transferability. youtube.com

The assessment of robustness and ruggedness is a crucial part of method validation, ensuring that the analytical procedure will consistently produce accurate and precise results during routine use. elementlabsolutions.com International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for conducting these assessments. europa.euijpsr.commdpi.com

Table 2: Example of Robustness and Ruggedness Evaluation Parameters

ParameterVariation
Robustness
Flow Rate± 10%
Mobile Phase Composition± 2% organic phase
Column Temperature± 5°C
pH of Mobile Phase Buffer± 0.2 units
Ruggedness
AnalystAnalyst 1 vs. Analyst 2
InstrumentInstrument A vs. Instrument B
ColumnDifferent batches of the same column
LaboratoryLaboratory X vs. Laboratory Y

In Vitro and Preclinical Metabolic Research Applications of Domperidone D4

Elucidation of Domperidone (B1670879) Metabolic Pathways through Deuterated Analogs

The primary application of Domperidone-d4 in metabolic research is to serve as a stable isotope-labeled internal standard and tracer. clearsynth.commedchemexpress.compharmafocusasia.com This approach is fundamental to accurately delineating the biotransformation pathways of the parent drug, domperidone.

Identification of Domperidone Metabolites via Isotopic Tracing Experiments

Isotopic tracing is a powerful technique used to identify drug metabolites. In a typical experiment, a biological system, such as human liver microsomes (HLMs), is incubated with an equimolar mixture of the drug (domperidone) and its stable isotope-labeled analog (this compound). nih.govnih.gov When the resulting sample is analyzed by liquid chromatography-mass spectrometry (LC-MS), any molecule derived from the drug will appear as a pair of peaks, or a "doublet," with a mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, four mass units). This distinctive isotopic signature provides unambiguous confirmation that the detected compound is a metabolite of domperidone and not an endogenous substance or artifact. nih.gov

Through such methods, numerous metabolites of domperidone have been identified. The major metabolic pathways are oxidative processes, including aromatic hydroxylation and N-dealkylation. nih.govacs.org Key metabolites identified in vitro and in vivo include:

Mono-hydroxylated metabolites: These are formed by the addition of a hydroxyl group to the molecule. At least four different mono-hydroxylated versions have been found in vitro (M1, M2, M3, M4). nih.govresearchgate.net 5-hydroxydomperidone is a prominent metabolite from this pathway. nih.gov

N-dealkylated metabolites: This pathway involves the removal of an alkyl group. Metabolites such as 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid (MI) and 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one (MII) are major products of N-dealkylation. nih.govresearchgate.net

Further metabolized products: More complex metabolites, including a di-hydroxylated metabolite (M7) and an alcohol metabolite (M6), have also been characterized. nih.govresearchgate.net

The use of this compound is instrumental in confirming the identity of these and other novel metabolites during drug discovery and development. nih.govnih.gov

In Vitro Drug-Drug Interaction (DDI) Studies Using this compound

This compound is an essential analytical standard in studies designed to assess the potential for domperidone to cause drug-drug interactions. These studies evaluate whether domperidone can inhibit or induce the activity of drug-metabolizing enzymes, which could affect the clearance of co-administered drugs. bioivt.com

Assessment of Enzyme Inhibition and Induction Potentials

Enzyme Inhibition: In vitro studies have demonstrated that domperidone is an inhibitor of CYP3A4. researchgate.netnih.govnih.gov Notably, it has been characterized as a mechanism-based inhibitor, meaning its inhibitory effect increases with pre-incubation time as the enzyme metabolizes it into a reactive species that irreversibly binds to the enzyme. researchgate.netnih.gov

Key findings from these inhibition studies include:

Time-Dependent Inhibition: The inhibitory potency (IC₅₀) of domperidone against CYP3A4 activity increases significantly after a 30-minute preincubation with human liver microsomes, a hallmark of mechanism-based inhibition. researchgate.net

Kinetic Parameters: The inactivation of human microsomal CYP3A by domperidone has been quantified, yielding specific kinetic constants that are used to predict the clinical significance of the interaction. researchgate.netnih.govtandfonline.com

In these experiments, this compound would be used as the internal standard for the accurate quantification of the unlabeled domperidone by LC-MS/MS, ensuring the reliability of the concentration data used to calculate these inhibition parameters.

Inhibition ParameterSubstrateValueReference
IC₅₀ (no preincubation) Midazolam10.1 µM researchgate.net
IC₅₀ (30-min preincubation) Midazolam3.2 µM researchgate.net
K_I Midazolam12 µM nih.gov
k_inact Midazolam0.037 min⁻¹ nih.gov
K_I Domperidone18.4 µM tandfonline.com
IC₅₀ is the concentration of an inhibitor where the response is reduced by half. K_I is the inactivation constant, and k_inact is the maximum rate of inactivation.

Enzyme Induction: Enzyme induction is the process where a drug increases the synthesis of a metabolizing enzyme, potentially leading to faster metabolism of other drugs. europa.eu The potential for a new chemical entity to act as an inducer is typically evaluated in vitro using primary human hepatocytes. bioivt.com These studies measure changes in both the enzymatic activity and the mRNA expression levels of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) after exposure to the drug. europa.eu While the primary DDI concern for domperidone is its role as a CYP3A4 inhibitor, induction studies are a standard component of preclinical safety assessment. nih.govsci-hub.ru There is little evidence to suggest that domperidone is a significant inducer of CYP enzymes. nih.gov

Mechanistic Characterization of Time-Dependent Enzyme Inhibition

Domperidone is recognized as a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. google.comresearchgate.netcapes.gov.brnih.gov This type of inhibition, also known as time-dependent inhibition (TDI), is characterized by its dependence on time, concentration, and the presence of NADPH. researchgate.netrjptonline.org It occurs when a drug is converted by a CYP enzyme into a reactive metabolite that can covalently bind to and inactivate the enzyme. rjptonline.orgfrontiersin.org Due to this irreversible inactivation, the enzyme's activity can only be restored through the synthesis of new enzyme, a process that can lead to significant drug-drug interactions. frontiersin.orgnih.gov

In the scientific investigation of domperidone's TDI properties, its deuterated analogue, this compound, serves as a critical analytical tool. While the non-labeled domperidone is used as the inhibitor, this compound is employed as an internal standard for quantitative analysis, typically using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for such assays because it behaves almost identically to the unlabeled analyte during sample extraction, processing, and ionization, but is distinguishable by its mass. This ensures highly accurate and precise quantification of the parent domperidone concentration as it changes over the course of the inhibition experiment.

A typical in vitro TDI assay, known as the IC50 shift assay, is performed to distinguish between reversible and time-dependent inhibition. nih.gov This involves pre-incubating the test compound (domperidone) with human liver microsomes in both the presence and absence of NADPH before adding a probe substrate. nih.gov A significant decrease in the IC50 value in the presence of NADPH indicates TDI. nih.gov Throughout this process, this compound allows for precise measurement of the unlabeled domperidone.

Furthermore, the principles of the deuterium kinetic isotope effect (DKIE) can be applied to elucidate the specific metabolic pathways responsible for the formation of the reactive metabolite that causes TDI. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, if a C-H bond is broken during the rate-limiting step of metabolism, substituting hydrogen with deuterium at that specific molecular position (a "soft spot") will slow the reaction down. nih.gov By selectively synthesizing different deuterated versions of domperidone and studying how this affects the rate of CYP3A4 inactivation, researchers can pinpoint which metabolic transformation is responsible for generating the reactive species, thereby providing a deeper mechanistic understanding of its time-dependent inhibition.

Table 1: Key Parameters in Domperidone Time-Dependent Inhibition Studies
ParameterDescriptionRelevance to this compound
kinactThe maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.Accurate determination relies on precise measurement of the inhibitor (domperidone), facilitated by using this compound as an internal standard.
KIThe concentration of the inhibitor that produces half-maximal inactivation.Accurate determination relies on precise measurement of the inhibitor (domperidone), facilitated by using this compound as an internal standard.
IC50 ShiftThe ratio of the IC50 value without pre-incubation to the IC50 value with pre-incubation in the presence of NADPH. A ratio >1.5 is typically considered positive for TDI. nih.govThis compound ensures accurate IC50 measurements by correcting for analytical variability.
DKIE (kH/kD)The ratio of the rate constant for the C-H bond cleavage to the C-D bond cleavage.Can be used with specifically deuterated domperidone analogues to identify the metabolic reaction step responsible for forming the reactive metabolite that causes TDI. nih.gov

Interspecies Comparative Metabolism Studies in Preclinical Models

Understanding how a drug is metabolized across different species is a fundamental aspect of preclinical development. These studies help in selecting the appropriate animal model for toxicology testing—one whose metabolic profile most closely resembles that of humans—and in predicting human metabolites. fda.gov this compound is a valuable tool in modern interspecies comparative metabolism studies, offering significant advantages over older methods that used radiolabeled compounds like 14C-domperidone. nih.gov

In contemporary research, a common technique involves administering a mixture (e.g., a 1:1 ratio) of the unlabeled drug (domperidone) and its stable isotope-labeled counterpart (this compound) to preclinical animal models such as rats and dogs. By analyzing biological samples (plasma, urine, feces) with high-resolution LC-MS, researchers can detect pairs of peaks for the parent drug and each of its metabolites—one for the unlabeled compound and one for the deuterated version, separated by 4 Daltons. This "isotope pattern" acts as a unique signature, making it straightforward to distinguish drug-related metabolites from endogenous molecules, thus simplifying metabolite identification.

This approach allows for a direct comparison of metabolic profiles between species under identical experimental conditions. It helps in quantifying species-specific metabolites and understanding differences in metabolic rates. For example, plasma protein binding, which influences drug metabolism and distribution, varies across species. This compound, as an internal standard, helps to accurately quantify the parent drug and metabolites, allowing for reliable comparisons of pharmacokinetic parameters that are influenced by these binding differences.

Pharmacokinetic and Pharmacodynamic Modeling with Domperidone D4 Derived Data

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the fate of a drug in the body based on physiological, biochemical, and physicochemical properties. frontiersin.orgepa.gov For Domperidone-d4, PBPK models can integrate data from in vitro assays and preclinical studies to predict its concentration-time profile in various tissues and populations. frontiersin.org The use of a stable isotope-labeled compound like this compound can enhance the precision of these models by providing more stable and quantifiable internal standards for analysis. tandfonline.com

In silico modeling represents the first step in building a PBPK model, providing initial estimates of a compound's ADME properties before extensive laboratory testing. researchgate.net Various software platforms use a compound's chemical structure to predict key pharmacokinetic parameters. frontiersin.orgglobalhealthsciencegroup.com For this compound, these tools can predict how deuteration affects properties compared to its parent compound, domperidone (B1670879). Key predicted parameters include aqueous solubility, permeability through biological membranes (like the Caco-2 cell line, a model for the intestinal wall), and its potential to be a substrate or inhibitor of metabolic enzymes, such as the cytochrome P450 (CYP) family. frontiersin.orgglobalhealthsciencegroup.comnih.gov

The primary metabolic pathways for domperidone are aromatic hydroxylation and oxidative N-dealkylation. nih.gov Deuteration at these metabolic sites is expected to reduce the rate of metabolism, which would be reflected in in silico predictions. justia.com For instance, a lower predicted clearance rate for this compound would suggest a longer half-life and increased systemic exposure.

Table 1: Example of Comparative In Silico ADME Predictions for Domperidone and this compound

ParameterPredicted Value (Domperidone)Predicted Value (this compound)Implication of a Change with Deuteration
Water Solubility (logS) LowLowMinimal change expected as deuteration does not significantly alter polarity.
Caco-2 Permeability ModerateModerateUnlikely to change significantly; permeability is mainly driven by molecular size and lipophilicity.
CYP3A4 Substrate YesYes (Reduced Affinity/Metabolism)Slower metabolism could lead to higher plasma concentrations and a longer half-life.
P-glycoprotein (P-gp) Substrate YesYesNo significant change expected; interaction is structurally, not metabolically, driven.
Predicted Oral Bioavailability LowModerateAn increase would be expected due to reduced first-pass metabolism. justia.comgoogle.com

This table contains illustrative data based on established principles of deuteration and ADME modeling; it does not represent actual experimental results.

A PBPK model is constructed from compartments representing different organs and tissues, connected by blood flow. frontiersin.org The model is parameterized using data from in vitro and preclinical studies. core.ac.uk Data derived from studies with this compound would be used to define these parameters. In vitro data, such as metabolic rates from liver microsome assays and plasma protein binding, are essential inputs. nih.gov Preclinical pharmacokinetic data from animal models (e.g., rats, dogs) provide crucial information on clearance, volume of distribution, and tissue partitioning. nih.govthno.org

Once the model is built, a sensitivity analysis is performed to identify which parameters have the most significant impact on the model's predictions (e.g., predicted plasma concentration). drug-dev.comuni-konstanz.de This analysis helps to understand the key drivers of the drug's pharmacokinetic profile and highlights which parameters need to be measured most accurately. For this compound, a sensitivity analysis might reveal that the model output is highly sensitive to the rate of metabolism by CYP3A4 and less sensitive to parameters like intestinal permeability.

Table 2: Key Parameters for a this compound PBPK Model

Parameter CategorySpecific ParameterData Source
Drug-Specific Molecular WeightChemical Structure
pKa, logPIn vitro measurement / In silico prediction
Fraction Unbound in Plasma (fu)In vitro (e.g., equilibrium dialysis)
Blood-to-Plasma RatioIn vitro measurement
Absorption Intestinal Permeability (Peff)In vitro (e.g., Caco-2 assay)
Dissolution RateFormulation-specific in vitro testing
Distribution Tissue:Plasma Partition CoefficientsIn silico prediction or preclinical tissue distribution data
Metabolism Intrinsic Clearance (CLint)In vitro (e.g., liver microsomes, hepatocytes)
System-Specific Organ Volumes, Blood Flow RatesPhysiological literature data for the specific species/population

This table illustrates typical parameters required for PBPK model development.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Population Pharmacokinetic (PopPK) Modeling Approaches in Preclinical Animal Studies

Population pharmacokinetic (PopPK) modeling is a statistical method used to characterize the pharmacokinetics of a drug and its variability within a population, including preclinical animal populations. nih.gov This approach is particularly useful for analyzing sparse data (few samples per individual) or pooled data from multiple studies. nih.gov

In preclinical studies involving this compound, PopPK models can be developed using plasma concentration data from animal species such as rats and dogs. nih.govthno.org These models can quantify key pharmacokinetic parameters like clearance (CL), volume of distribution (V), and absorption rate constant (Ka), as well as the variability in these parameters between individual animals. nih.gov Furthermore, PopPK can evaluate the influence of covariates (e.g., body weight, animal strain, or specific genetic modifications) on the drug's pharmacokinetics. nih.gov For example, a PopPK analysis could be used to compare the pharmacokinetics of this compound in wild-type mice versus mice that have been genetically modified to express human CYP3A4 enzymes, providing direct insight into the role of this specific enzyme in its metabolism. nih.gov

Table 3: Hypothetical Population Pharmacokinetic Parameters of this compound in a Preclinical Rat Model

ParameterMean ValueInter-Individual Variability (%CV)Description
Clearance (CL/F) 0.5 L/h/kg25%The rate at which the drug is removed from the body, adjusted for bioavailability.
Volume of Distribution (V/F) 10 L/kg20%The apparent volume into which the drug distributes in the body.
Absorption Rate Constant (Ka) 1.2 h⁻¹40%The rate at which the drug is absorbed from the site of administration into the systemic circulation.
Bioavailability (F) 0.45 (45%)30%The fraction of the administered dose that reaches the systemic circulation.

This table contains hypothetical data to illustrate the output of a PopPK analysis. %CV represents the coefficient of variation.

Development of In Vitro-In Vivo Correlation (IVIVC) Methodologies for Predictive Research

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (usually the rate of drug dissolution) to an in vivo response (such as the plasma drug concentration or amount of drug absorbed). jocpr.comumaryland.edu The development of a robust IVIVC is a key goal in pharmaceutical development as it can allow in vitro dissolution testing to serve as a surrogate for in vivo bioequivalence studies, reducing the need for extensive clinical or preclinical testing when formulation changes are made. nih.gov

For this compound, an IVIVC would be developed by testing several formulations with different release rates (e.g., fast, medium, and slow) both in vitro and in vivo. jocpr.comsemanticscholar.org

In Vitro Testing: The dissolution profiles of the different this compound formulations are measured over time using a standardized dissolution apparatus. nih.gov

In Vivo Testing: The same formulations are administered to preclinical animal models (or humans), and plasma concentrations of this compound are measured over time. nih.gov

Deconvolution: Mathematical techniques, such as the Wagner-Nelson method or model-based deconvolution, are used to calculate the in vivo absorption profile from the plasma concentration data. jocpr.comnih.gov

Correlation: A point-to-point correlation is established by plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo at various time points. nih.govsemanticscholar.org

A successful Level A IVIVC for this compound would allow researchers to accurately predict the entire in vivo plasma concentration profile based solely on the in vitro dissolution data of a given formulation.

Table 4: Illustrative Data for a Level A IVIVC for Three Hypothetical this compound Formulations

Time (hours)Formulation F1 (% Dissolved In Vitro)Formulation F1 (% Absorbed In Vivo)Formulation F2 (% Dissolved In Vitro)Formulation F2 (% Absorbed In Vivo)
1 35325552
2 58558078
4 82809594
8 9695100100
12 100100100100

This table presents hypothetical data illustrating a strong correlation between in vitro dissolution and in vivo absorption.

Development and Characterization of Domperidone D4 As a Research Reference Standard

Role of Domperidone-d4 as a Certified Reference Material (CRM) in Pharmaceutical Research

This compound, the deuterium-labeled analogue of Domperidone (B1670879), serves a critical function in pharmaceutical research, primarily as a Certified Reference Material (CRM). iteh.aiaroscientific.com CRMs are materials or substances with one or more property values that are sufficiently homogeneous and well-established for use in calibrating equipment, assessing measurement methods, or assigning values to other materials. european-accreditation.orgdemarcheiso17025.com In the context of pharmaceutical analysis, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered best practice, particularly for quantitative bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). splendidlab.comkcasbio.comnih.gov

The fundamental role of this compound as a CRM is to ensure the accuracy, precision, and reliability of analytical data. researchgate.netclearsynth.com In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample processing or injection. splendidlab.comresearchgate.net Because deuterated standards like this compound have physical and chemical characteristics that are nearly identical to the non-labeled analyte (Domperidone), they serve as ideal internal standards. splendidlab.comgtfch.org They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable due to their mass difference. splendidlab.comiacld.com

This co-elution and similar behavior allow this compound to effectively compensate for variations in the analytical process, most notably the "matrix effect." kcasbio.comclearsynth.com The matrix effect, caused by other components in a biological sample (like plasma or urine) interfering with the ionization of the target analyte, can lead to ion suppression or enhancement, resulting in inaccurate quantification. kcasbio.com By normalizing the response of the analyte to the response of the co-eluting this compound, these variations can be corrected, significantly improving the robustness and reliability of the bioanalytical method. kcasbio.comresearchgate.net Regulatory agencies such as the European Medicines Agency (EMA) have noted the high prevalence of SIL-IS in submitted assay validations, underscoring their importance in generating reliable data for pharmaceutical development. kcasbio.com

This compound is specifically utilized for analytical method development, method validation, and for Quality Control (QC) applications during the production of Domperidone. synzeal.com Its use as a reference standard provides a benchmark for ensuring the consistency and quality of pharmaceutical products from batch to batch. zamann-pharma.com

Table 1: Key Functions of this compound as a CRM

FunctionDescriptionBenefit in Research
Internal Standard A known quantity is added to samples to act as a reference point during analysis. splendidlab.comImproves precision and accuracy of quantitative measurements. researchgate.net
Matrix Effect Compensation Normalizes the analytical signal by accounting for ion suppression or enhancement from biological matrix components. kcasbio.comclearsynth.comIncreases the reliability and robustness of bioanalytical methods. kcasbio.com
Method Validation Used to ensure that an analytical procedure is robust, reliable, and fit for its intended purpose. clearsynth.comConfirms the performance characteristics of the assay before routine use.
Instrument Calibration Acts as a reference point for calibrating analytical instruments, particularly mass spectrometers. clearsynth.comReduces measurement errors and ensures instrument performance. clearsynth.com
Quality Control (QC) Provides a benchmark for routine analysis to ensure that pharmaceutical products meet required specifications. synzeal.comzamann-pharma.comEnsures batch-to-batch consistency and data integrity. zamann-pharma.com

Establishment of Traceability and Integration with Pharmacopeial Standards for Research

Metrological traceability is a cornerstone of a reliable reference material. It is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. european-accreditation.orgdemarcheiso17025.com For this compound, traceability is established by linking it to primary reference standards from official pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP). americanpharmaceuticalreview.com

This compound is typically classified as a secondary or working standard. zamann-pharma.comamericanpharmaceuticalreview.com The establishment and value assignment of a secondary standard must be done with reference to the corresponding primary standard. americanpharmaceuticalreview.comwho.int This process involves:

Direct Comparison: The secondary standard is assayed directly against the primary pharmacopoeial standard. zamann-pharma.comedqm.eu

Characterization: A comprehensive characterization is performed to determine a certified purity value, often using a mass balance approach as outlined in ISO 17034. americanpharmaceuticalreview.com

Documentation: The entire process and the results are meticulously documented in the Certificate of Analysis (CoA). americanpharmaceuticalreview.com The CoA for a secondary standard will explicitly state its traceability to the specific lot numbers of the primary USP, EP, and/or BP standards used in its certification. americanpharmaceuticalreview.com

This traceability ensures that measurements made using this compound are consistent with and comparable to measurements made using the primary pharmacopoeial standards. who.int Regulatory bodies, including the U.S. Food and Drug Administration (FDA), recognize the use of well-characterized secondary standards that are traceable to official primary standards. americanpharmaceuticalreview.comfda.gov

The integration with pharmacopoeial standards is crucial for research and development. efpia.eu Pharmacopoeias provide the official standards for quality control of medicines. apg-pharma.comgmp-navigator.com By using a traceable secondary standard like this compound, researchers can ensure their analytical methods and results align with the requirements of these official compendia. zamann-pharma.com This is essential for applications submitted to regulatory authorities. zamann-pharma.comfda.gov The CoA must be current, as traceability is maintained to the current valid lots of the primary standards; if a pharmacopoeia releases a new lot of its primary standard, the secondary standard must be re-certified against it to maintain the chain of traceability.

Future Directions and Emerging Research Avenues for Deuterated Domperidone Analogs

Novel Applications in Advanced Omics Research (e.g., Quantitative Metabolomics)

Deuterated internal standards, such as Domperidone-d4, are indispensable tools in the field of quantitative omics, which encompasses metabolomics, proteomics, and lipidomics. clearsynth.com In mass spectrometry-based analyses, these standards are crucial for achieving precision and accuracy. clearsynth.com Their chemical behavior is nearly identical to their non-deuterated (protium) counterparts, but their increased mass allows them to be distinguished by the detector. lgcstandards.com This property is vital for correcting variations that can occur during sample preparation, extraction, and analysis, including matrix effects where other compounds in a complex sample can interfere with the measurement. clearsynth.commyadlm.org

In quantitative metabolomics, stable isotope-labeled standards are used to accurately determine the concentrations of metabolites in biological samples. isotope.com This is essential for metabolic flux analysis, which maps the rates of metabolic pathways and helps in identifying biomarkers for diseases or monitoring the effects of pharmacological interventions. creative-proteomics.com The use of deuterated standards like this compound allows researchers to track the fate of specific molecules within complex biological systems, providing insights into metabolic pathways and molecular interactions. creative-proteomics.comnih.gov For instance, in lipidomics, deuterated standards are used to correct for sample extraction efficiency and instrument variability, which is critical due to the vast number of sphingolipid species in a sample. caymanchem.com

The application of deuterated standards extends across various scientific fields, including pharmaceuticals for measuring drug metabolites and biochemistry for studying cellular metabolic pathways. clearsynth.com

Table 1: Applications of Deuterated Standards in Omics Fields

Omics Field Application of Deuterated Standards Key Advantages
Metabolomics Quantitative analysis of metabolites, metabolic flux analysis. creative-proteomics.com Accurate concentration determination, pathway mapping, biomarker discovery. isotope.comcreative-proteomics.com
Proteomics Quantification of proteins and peptides. Precise measurement of protein expression levels.
Lipidomics Internal standards for quantifying diverse lipid species. caymanchem.com Corrects for extraction and ionization variability, enabling accurate lipid profiling. caymanchem.com
Pharmacokinetics Measuring drug and metabolite levels in biological samples. clearsynth.com Ensures robust and reliable data for pharmacokinetic modeling. nih.gov

Advancements in Automated and High-Throughput Analytical Platforms for Deuterated Compounds

The increasing demand for analyzing large numbers of samples in omics and clinical research has driven the development of automated and high-throughput analytical platforms. nih.gov These systems integrate automated sample preparation with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czacs.org For the analysis of deuterated compounds like this compound, these platforms offer significant improvements in reproducibility, throughput, and efficiency. nih.gov

Fully automated systems can handle the entire workflow, from sample dispensing and protein precipitation to filtering and injection into the LC-MS system. lcms.cz This minimizes manual handling, reduces the potential for human error, and makes the most efficient use of instrument time. nih.gov For example, platforms have been developed for the multi-target screening of dozens of drugs and their deuterated internal standards in biological samples like blood and urine. nih.govlcms.cz

Software tools have also been developed to automate the complex data analysis workflow in isotope-labeling experiments. whiterose.ac.ukresearchgate.netoup.com These programs can automate peptide identification, correct for natural isotope abundance, and process large datasets, streamlining the path from raw data to meaningful results. researchgate.netresearchgate.net Such automation is crucial for high-throughput studies, such as screening for reactive metabolites or performing hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein dynamics. acs.orgnih.gov

Table 2: Examples of Automated Platforms and Software for Isotope-Labeled Compound Analysis

Platform/Software Function Key Features
CLAM-2000 & LCMS-8060 Fully automated sample preparation and LC-MS/MS analysis. lcms.cz High-throughput screening of multiple compounds and their deuterated standards. lcms.cz
HDX-MS Automation Systems Automated hydrogen-deuterium exchange experiments. acs.orgnih.gov Enables reproducible deuterium (B1214612) incubation times and high-throughput protein structural analysis. acs.orgnih.gov
iMS2Flux Automated processing of mass spectrometric data for metabolic flux analysis. researchgate.net Corrects for natural isotopes, handles large datasets, formats data for flux analysis software. researchgate.net
PIRAMID Integration and rapid analysis of mass isotopomer distributions. oup.com Vendor-agnostic tool for targeted metabolomics, supports various isotope labeling experiments. oup.com
HX-DIA Automated data analysis for HDX-MS using data-independent acquisition. researchgate.net Auto-curation of data, high redundancy for confidence assessment. researchgate.net

Enhancements in Computational Chemistry and In Silico Modeling for Isotope-Labeled Molecules

Computational chemistry and in silico modeling are becoming increasingly powerful tools for understanding the properties of isotope-labeled molecules like this compound. ajchem-a.comajchem-a.com These theoretical approaches allow researchers to predict how deuterium substitution affects molecular structure, vibrational frequencies, and chemical reactivity—a phenomenon known as the kinetic isotope effect (KIE). ajchem-a.comfugaku100kei.jpresearchgate.net

In silico platforms are also being developed to construct quantitative kinetic models that track isotope substitution through reaction pathways. mit.edumit.edu These models can simulate the thermal decomposition of compounds and replicate experimental results with high accuracy, helping to design and optimize experiments and test the feasibility of position-specific isotope analysis for new compounds. mit.edu Furthermore, hybrid quantum-classical computational approaches are being explored to design novel deuterated molecules with desired properties, such as high-efficiency organic light-emitting diode (OLED) emitters. researchgate.net

Table 3: Computational Methods for Analyzing Deuterated Molecules

Computational Method Application Insights Gained
Quantum Chemical Methods (e.g., MP2, CCSD, DFT) Calculation of molecular geometry, vibrational frequencies, dipole moments. ajchem-a.comajchem-a.com Understanding the impact of deuteration on spectroscopic and structural properties. ajchem-a.comajchem-a.com
Path Integral (PI) Methods Simulating the quantum mechanical behavior of atomic nuclei. fugaku100kei.jp Elucidating the mechanisms behind deuterium effects on molecular properties and phase transitions. fugaku100kei.jp
Reaction Mechanism Generator Software Constructing quantitative kinetic models with atom-specific isotope tracking. mit.edumit.edu Predicting kinetic isotope effects and designing experiments for position-specific isotope analysis. mit.edu
Hybrid Quantum-Classical Algorithms (e.g., VQE, QAOA) Designing novel deuterated molecules with optimized properties. researchgate.net Predicting optimal molecular structures for applications like high-efficiency OLEDs. researchgate.net

Exploration of Green Chemistry Principles in Deuterated Compound Synthesis

The synthesis of deuterated compounds is increasingly being guided by the principles of green chemistry, which aim to create chemical processes that are more sustainable, energy-efficient, and less hazardous to the environment and human health. researchgate.netroyalsocietypublishing.org Traditional methods for deuterium incorporation often involve harsh conditions or expensive and flammable reagents. scielo.org.mxscielo.org.mx

Modern green approaches focus on developing milder, more selective, and environmentally benign deuteration methods. scielo.org.mx One significant advancement is the use of heavy water (D₂O) as a safe, inexpensive, and readily available deuterium source. nih.govresearchgate.netscielo.org.mx Catalyst systems, such as palladium on carbon (Pd/C) combined with aluminum, can generate deuterium gas in situ from D₂O, facilitating selective H-D exchange reactions under mild conditions. nih.gov

Other innovative green methods include catalyst-free approaches that use tailored photoredox-active molecules, which act as both reactant and catalyst, enabling precise deuteration under mild, visible-light conditions. rsc.org These methods eliminate the need for additional transition-metal catalysts and exhibit excellent selectivity. rsc.org The application of photochemical methods, in general, is a growing area in green deuteration strategies, aiming for broad applicability and sustainability. rsc.org These principles, such as maximizing atom economy, using renewable feedstocks, and designing for energy efficiency, are being applied to make the synthesis of valuable deuterated compounds like this compound more sustainable. bridgew.eduacs.org

Table 4: Green Chemistry Approaches in Deuterated Compound Synthesis

Green Chemistry Principle Application in Deuteration Example Method
Use of Safer Solvents/Reagents Employing D₂O as the deuterium source. nih.govresearchgate.net Pd/C-Al-D₂O system for selective H-D exchange. nih.gov
Catalysis Using efficient and selective catalysts to avoid stoichiometric reagents. scielo.org.mxscielo.org.mx Transition metal-catalyzed H-D exchange reactions. scielo.org.mxresearchgate.net
Design for Energy Efficiency Conducting reactions under mild conditions (e.g., room temperature, visible light). rsc.orgrsc.org Photoredox-active carboxylic acids for catalyst-free decarboxylative deuteration. rsc.org
Reduce Derivatives Employing selective methods that do not require protecting groups. acs.org Site-specific deuteration using visible light and D₂O. scielo.org.mx
Atom Economy Maximizing the incorporation of all materials into the final product. acs.org In situ generation of D₂ gas from D₂O, minimizing waste. nih.gov

Q & A

Q. What are the critical considerations for characterizing Domperidone-d4 in preclinical studies?

Characterization requires verifying deuterium incorporation efficiency, isotopic purity (>98%), and stability under experimental conditions. Use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity and isotopic labeling ratios. Ensure batch-to-batch consistency by documenting synthesis protocols and analytical conditions (e.g., column type, solvent systems) . Purity validation should follow International Council for Harmonisation (ICH) guidelines, with detailed chromatographic profiles included in supplementary materials .

Q. How should researchers design experiments to assess this compound’s dopamine receptor binding affinity?

Employ competitive radioligand binding assays using D2 receptor-expressing cell lines. Compare this compound with non-deuterated Domperidone to evaluate isotopic effects on binding kinetics (e.g., Kd, Bmax). Include controls for nonspecific binding and validate receptor specificity using selective antagonists. Data analysis should use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values, with uncertainties reported as confidence intervals .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures specificity and minimizes matrix effects. Validate the method per FDA bioanalytical guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery rates. Report ion transitions, collision energies, and chromatographic conditions to enable reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across species?

Discrepancies often arise from species-specific metabolic pathways (e.g., CYP3A4 vs. CYP3A11 in humans vs. mice). Design cross-species PK studies with standardized dosing (e.g., 5 mg/kg oral administration) and sampling intervals. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data, incorporating parameters like tissue partition coefficients and enzyme affinity . Discuss limitations in interspecies scaling during data interpretation .

Q. What experimental strategies mitigate deuterium isotope effects (IEs) in this compound studies?

Deuterium can alter metabolic stability and binding kinetics. Conduct parallel assays with non-deuterated Domperidone to isolate isotopic effects. For metabolic studies, use liver microsomes or hepatocytes from multiple donors to assess variability in deuterium-dependent clearance. Report IEs as fold-changes in half-life (t1/2) or intrinsic clearance (CLint) .

Q. How should researchers address conflicting in vitro vs. in vivo efficacy data for this compound?

In vitro models may lack physiological relevance (e.g., static cell cultures vs. dynamic gastrointestinal motility in vivo). Use organ-on-chip systems or ex vivo tissue preparations to bridge the gap. For in vivo studies, employ telemetric monitoring in animal models to correlate plasma concentrations with pharmacodynamic outcomes (e.g., gastric emptying rates). Perform sensitivity analyses to identify confounding variables .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Apply benchmark dose (BMD) modeling to estimate the threshold for adverse effects (e.g., QTc prolongation). Use mixed-effects models to account for inter-individual variability, and report Bayesian posterior probabilities for risk assessment. Raw data (e.g., ECG waveforms) should be archived in repositories for independent validation .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols, analytical parameters, and statistical codes in supplementary materials. Reference Open Science Framework (OSF) repositories for raw datasets .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and declare Institutional Animal Care and Use Committee (IACUC) approval .
  • Data Presentation : Use heatmaps for metabolomic data and Sankey diagrams for PK/PD correlations. Avoid redundant tables; prioritize processed data in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.